Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Catalog No.
S8049360
CAS No.
587-12-2
M.F
C12H15FO3
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

CAS Number

587-12-2

Product Name

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

IUPAC Name

ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C12H15FO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3

InChI Key

ZJHCNYOAUVMIOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is an organic compound classified as a phenoxy ester. It features a fluorophenoxy group attached to an ester functional group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances the compound's electronegativity and can influence its reactivity and interactions with biological systems. This compound is characterized by the molecular formula C12H13FO3C_{12}H_{13}FO_3 and a molar mass of approximately 224.23 g/mol.

  • Oxidation: The fluorophenoxy group can undergo oxidation, potentially forming corresponding ketones or aldehydes.
  • Reduction: The ester functionality can be reduced to yield the corresponding alcohol.
  • Substitution Reactions: The phenoxy group may undergo electrophilic aromatic substitution, leading to various derivatives depending on the substituents introduced.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Electrophiles for substitution: Bromine (Br₂), nitric acid (HNO₃).

Research indicates that ethyl 2-(4-fluorophenoxy)-2-methylpropanoate exhibits potential biological activities, including:

  • Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Therapeutic Potential: Investigations are ongoing into its efficacy in treating various conditions, including inflammation and cancer.

The synthesis of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate typically involves the following steps:

  • Esterification Reaction: A common method is to react 4-fluorophenol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone under reflux conditions to facilitate product formation.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has several applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Its unique structure makes it a subject of study for understanding enzyme interactions and receptor binding mechanisms.
  • Material Science: The compound may be used in developing specialty materials due to its chemical properties.

Studies on ethyl 2-(4-fluorophenoxy)-2-methylpropanoate have focused on its interactions with biological targets. The fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity to certain receptors or enzymes. This interaction could lead to modulation of biological pathways, making it a valuable candidate for drug development.

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructureUnique Features
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoateContains a methoxy groupExhibits different reactivity due to the presence of a methoxy group instead of fluorine.
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoateContains a chlorine atomChlorine's larger size compared to fluorine affects electronic properties and reactivity.
Ethyl 2-(4-bromophenoxy)-2-methylpropanoateContains a bromine atomBromine's reactivity profile differs significantly from that of fluorine, influencing biological activity.

The uniqueness of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate lies in the strong electronegative nature of fluorine, which significantly alters its chemical behavior and potential interactions compared to other halogenated compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

226.10052250 g/mol

Monoisotopic Mass

226.10052250 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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